molecular formula C15H15ClN2O2 B1319951 N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide CAS No. 953892-35-8

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide

Cat. No.: B1319951
CAS No.: 953892-35-8
M. Wt: 290.74 g/mol
InChI Key: GDCYLIXSGZVXRC-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a chloromethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate 2-(4-chloro-2-methylphenoxy)acetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under reflux conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted groups replacing the chloro group.

Scientific Research Applications

Chemistry

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups enable researchers to explore various reaction mechanisms, including oxidation and reduction reactions. The compound can undergo oxidation to form quinones and reduction to yield amines or alcohols, making it versatile for chemical transformations .

Biology

In biological research, this compound is investigated for its antimicrobial and anticancer properties . Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines, potentially leading to new therapeutic strategies for resistant forms of cancer. The compound's mechanism of action may involve binding to specific receptors or enzymes, modulating their activity to induce cell death through apoptosis or autophagy .

Medicine

Due to its unique structural characteristics, this compound is explored as a potential drug candidate . Research indicates that it could be effective against certain types of cancer, with studies showing promising results in reducing tumor growth in vivo using xenograft models . Its pharmacokinetic properties are also being evaluated to assess its viability as an oral medication.

Industry

The compound finds applications in the development of new materials , such as polymers and coatings. Its chemical stability and reactivity make it suitable for formulating advanced materials that require specific performance characteristics .

Anticancer Activity

A notable study focused on the compound's efficacy against resistant cancer cell lines demonstrated that it could induce significant apoptosis and autophagy in melanoma and pancreatic cancer models. The lead compound from this research displayed high potency against both sensitive and resistant cancer cells, highlighting its potential as a treatment option for challenging cases .

Antimicrobial Properties

Research into the antimicrobial effects of related compounds has shown that modifications to the structure can enhance antibacterial activity. For instance, the presence of a chloro atom has been linked to improved stability and efficacy against pathogens like Klebsiella pneumoniae, suggesting that similar modifications could enhance the effectiveness of this compound in combating infections .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-2-(4-chlorophenoxy)-acetamide: Lacks the methyl group on the phenoxy ring.

    N-(3-Aminophenyl)-2-(4-methylphenoxy)-acetamide: Lacks the chloro group on the phenoxy ring.

    N-(3-Aminophenyl)-2-(2-methylphenoxy)-acetamide: Has the methyl group in a different position on the phenoxy ring.

Uniqueness

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to similar compounds.

Biological Activity

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is an organic compound with the molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of approximately 290.74 g/mol. This compound features both amino and chloro functional groups, suggesting significant potential for biological activity. Its structure includes a phenyl ring substituted with an amino group and a chloro-2-methylphenoxy group, contributing to its unique properties and potential applications in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro atom is believed to enhance the compound's stability and binding affinity to these targets, potentially leading to various therapeutic effects. For instance, it may inhibit certain enzymes or receptors, which can result in significant biological responses.

Antimicrobial Properties

Research indicates that compounds within the acetamide family, including this compound, exhibit antimicrobial properties. The addition of a chloro group has been shown to improve the antimicrobial activity of similar compounds against pathogens like Klebsiella pneumoniae and Candida albicans. Studies suggest that these compounds may act on penicillin-binding proteins, promoting cell lysis in bacteria .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Similar derivatives have demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanisms of action include the induction of apoptosis and autophagy in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Activity Against Klebsiella pneumoniae :
    • A study evaluated the minimum inhibitory concentration (MIC) of related acetamides, revealing that compounds with a chloro substitution exhibited enhanced antibacterial effects compared to their non-chloro counterparts .
  • Cytotoxicity and Pharmacokinetics :
    • In vitro toxicity analyses showed favorable results for compounds similar to this compound, indicating low cytotoxicity levels while maintaining effective antibacterial activity. These findings support the potential for oral administration in therapeutic applications .
  • Anticancer Properties :
    • Research on structurally similar compounds highlighted their ability to significantly reduce tumor growth in vivo models. The lead compound displayed IC50 values indicating potent activity against resistant cancer cell lines .

Data Tables

Compound Biological Activity Target Pathogen/Cell Line IC50 (µM) Mechanism of Action
This compoundAntimicrobialKlebsiella pneumoniaeTBDInhibition of penicillin-binding proteins
Similar AcetamidesAnticancerMelanoma, Pancreatic Cancer10 - 50Induction of apoptosis/autophagy
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntimicrobialCandida albicans0.1 - 0.5Cell lysis via enzyme inhibition

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYLIXSGZVXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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